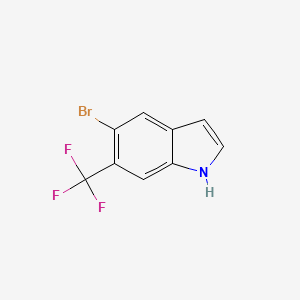

5-bromo-6-(trifluoromethyl)-1H-indole

Vue d'ensemble

Description

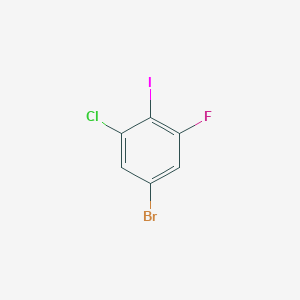

“5-bromo-6-(trifluoromethyl)-1H-indole” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . Trifluoromethylpyridines, which are structurally similar, are used in the agrochemical and pharmaceutical industries .

Synthesis Analysis

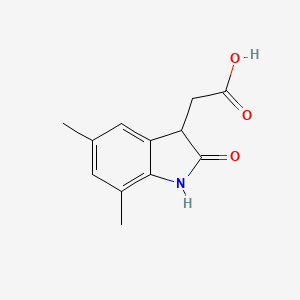

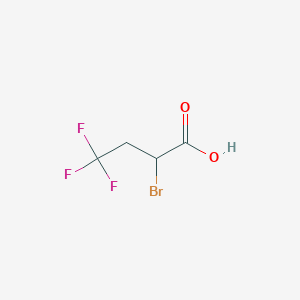

The synthesis of similar compounds, such as trifluoromethylpyridines, involves the use of fluorine-containing moieties . The first synthesis of an aromatic compound bearing a trifluoromethyl group was reported in 1898 by Swarts, who treated benzotrichloride with antimony trifluoride .Molecular Structure Analysis

The molecular structure of “5-bromo-6-(trifluoromethyl)-1H-indole” would consist of a pyrrole ring fused to a benzene ring, with bromine and trifluoromethyl groups attached . The exact structure would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .Chemical Reactions Analysis

The chemical reactions of “5-bromo-6-(trifluoromethyl)-1H-indole” would depend on the specific conditions and reagents used. As an indole, it may undergo electrophilic substitution reactions . The bromine and trifluoromethyl groups may also influence its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-bromo-6-(trifluoromethyl)-1H-indole” would depend on its specific structure. Factors such as its molecular weight, hydrogen bond donor and acceptor count, and rotatable bond count would influence its properties .Applications De Recherche Scientifique

Synthesis and Characterization

Photoreactive Derivatives Synthesis : 5- and 6-trifluoromethyldiazirinyl indoles, synthesized from bromoindole derivatives, are used as mother skeletons for synthesizing various bioactive indole metabolites. These derivatives are valuable in biological functional analysis as diazirine-based photoaffinity labels (Murai et al., 2012).

Crystal Structure and Interactions Analysis : A compound synthesized from 5-bromo-1H-indole was analyzed for its crystal structure, revealing insights into intermolecular connections and atom-to-atom interaction percentages, crucial for understanding compound behavior (Barakat et al., 2017).

Regioselective Synthesis : A method for the construction of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid from trifluoroacetylated indole, leading to regioselective bromine substitution, is vital in developing indole-based pharmaceutical compounds (Sharma et al., 2020).

Medicinal Chemistry and Bioactivity

Antiinfective and Receptor Binding : Brominated tryptophan derivatives from sponges, including compounds with 6-bromo-1H-indole structure, were found to inhibit the growth of bacteria and interact with human serotonin receptors, showcasing potential therapeutic applications (Segraves & Crews, 2005).

Antimicrobial Activity Screening : Novel heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole demonstrated high antibacterial activity, suggesting their potential in developing new antimicrobial agents (Mageed et al., 2021).

In Vitro Cytotoxicity : Tricarbo-substituted indoles, prepared from 5-bromo-3-iodoacetophenone, showed significant cytotoxicity against certain cancer cell lines, indicating their potential in cancer therapy (Mphahlele et al., 2016).

Chemical and Structural Analysis

Hydrogen Bonding and Crystal Structure : Study of trifluoroacetyloxime substituted 5-bromoindoles revealed important hydrogen bonding networks and π-stacking of the indole moiety, essential for understanding molecular interactions (Mphahlele, 2018).

Hirshfeld Surface Analysis : Analysis of an indole derivative including 5-bromoindole provided insights into intermolecular interactions, crucial for predicting compound behavior in various environments (Geetha et al., 2017).

Mécanisme D'action

The mode of action of these compounds often involves interactions with various biological targets, leading to changes in cellular processes. The specific targets and mode of action can vary widely depending on the specific compound and its functional groups .

The biochemical pathways affected by these compounds can also vary widely. Some compounds might inhibit or activate specific enzymes, leading to changes in the production of certain biochemicals .

The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can be influenced by factors such as the compound’s chemical structure and the presence of functional groups .

The molecular and cellular effects of these compounds can include changes in cell signaling, gene expression, and other cellular processes .

Environmental factors, such as pH, temperature, and the presence of other chemicals, can influence the action, efficacy, and stability of these compounds .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-6-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3N/c10-7-3-5-1-2-14-8(5)4-6(7)9(11,12)13/h1-4,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANFNSUAJPLWMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-6-(trifluoromethyl)-1H-indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

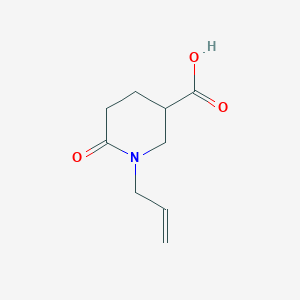

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-Bromo-2-(trifluoromethyl)phenyl]amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide](/img/structure/B1371621.png)